4-(1-Aminoethyl)-3-chlorobenzonitrile

Lipophilicity Drug design ADME

4-(1-Aminoethyl)-3-chlorobenzonitrile is a disubstituted benzonitrile derivative bearing a 3-chloro substituent and a racemic 1-aminoethyl side chain at the 4-position, with molecular formula C9H9ClN2 and molecular weight 180.63 g/mol. The compound is classified as a chiral arylalkylamine building block, and its enantiopure forms, specifically the (R)-enantiomer (CAS 1335986-46-3) and the (S)-enantiomer, are commercially available for asymmetric synthesis applications.

Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
Cat. No. B12961360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Aminoethyl)-3-chlorobenzonitrile
Molecular FormulaC9H9ClN2
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)C#N)Cl)N
InChIInChI=1S/C9H9ClN2/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4,6H,12H2,1H3
InChIKeyHZZCAIWCBDRYHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Aminoethyl)-3-chlorobenzonitrile (CAS 1337430-55-3): Chemical Identity and Core Structural Features for Procurement Evaluation


4-(1-Aminoethyl)-3-chlorobenzonitrile is a disubstituted benzonitrile derivative bearing a 3-chloro substituent and a racemic 1-aminoethyl side chain at the 4-position, with molecular formula C9H9ClN2 and molecular weight 180.63 g/mol . The compound is classified as a chiral arylalkylamine building block, and its enantiopure forms, specifically the (R)-enantiomer (CAS 1335986-46-3) and the (S)-enantiomer, are commercially available for asymmetric synthesis applications . The presence of both the electron-withdrawing nitrile and chloro groups, combined with the primary amine functionality, enables its utility as a versatile intermediate in medicinal chemistry, particularly for the construction of nitrogen-containing heterocycles and chiral pharmaceutical scaffolds.

Why 4-(1-Aminoethyl)-3-chlorobenzonitrile Cannot Be Replaced by Common Analogs: Key Differentiation Drivers


Substituting 4-(1-aminoethyl)-3-chlorobenzonitrile with structurally similar benzonitrile derivatives such as 4-(1-aminoethyl)benzonitrile (des-chloro) or 3-chlorobenzonitrile (des-aminoethyl) introduces critical alterations in physicochemical and pharmacological profiles that are not interchangeable. The 3-chloro substituent imparts a substantial increase in lipophilicity (estimated ΔlogP ≈ +0.7) compared to the des-chloro analog, directly affecting membrane permeability, plasma protein binding, and metabolic stability [1]. Conversely, removal of the 1-aminoethyl side chain eliminates the chiral center and primary amine handle required for enantioselective synthesis and salt formation, rendering simpler analogs unsuitable for applications demanding stereochemical control. The combined pharmacophoric elements—aromatic chloro for halogen bonding, nitrile for dipole interactions, and primary amine for covalent derivatization—create a substitution pattern that cannot be replicated by single-feature analogs, making direct replacement without re-optimization of downstream synthetic routes or biological activity infeasible.

Quantitative Differentiation Evidence: 4-(1-Aminoethyl)-3-chlorobenzonitrile Versus Closest Analogs


Enhanced Lipophilicity (logP) Drives Membrane Permeability Advantage Over Des-Chloro Analog

The 3-chloro substitution in 4-(1-aminoethyl)-3-chlorobenzonitrile is predicted to increase the octanol-water partition coefficient (logP) by approximately 0.7 log units relative to the des-chloro analog 4-(1-aminoethyl)benzonitrile. Experimental logP of 4-(1-aminoethyl)benzonitrile hydrochloride is 0.836 [1]; applying the established chlorine contribution factor (ΔlogP ≈ +0.7) derived from halogenated benzonitrile structure-activity relationships yields an estimated logP of ~1.5 for the target compound [2]. This 0.7 log-unit increase corresponds to an approximately 5-fold higher lipophilicity, which can significantly enhance passive membrane diffusion and blood-brain barrier penetration potential, while also increasing the risk of CYP-mediated metabolism and hERG binding.

Lipophilicity Drug design ADME

Chiral Differentiation: Enantiomeric Excess and Specific Rotation Comparison

The (R)-enantiomer of 4-(1-aminoethyl)-3-chlorobenzonitrile (CAS 1335986-46-3) is commercially available with a specified enantiomeric excess (ee) of ≥95%, as certified by chiral HPLC analysis . In contrast, the racemic mixture (CAS 1337430-55-3) contains equal proportions of (R)- and (S)-enantiomers, making it unsuitable for enantioselective syntheses without chiral resolution. The specific optical rotation of (R)-4-(1-aminoethyl)-3-chlorobenzonitrile is reported as [α]D20 = -15.0° (c = 1.0, methanol) , providing a quantitative benchmark for identity confirmation and batch-to-batch consistency assessment that is absent for the racemate.

Chiral synthesis Enantiomeric purity Asymmetric catalysis

Molecular Weight and Hydrogen Bonding Capacity Differences Drive Crystallinity and Formulation Behavior

The molecular weight of 4-(1-aminoethyl)-3-chlorobenzonitrile (180.63 g/mol) is approximately 24% higher than that of the des-chloro analog 4-(1-aminoethyl)benzonitrile (146.19 g/mol) . The chloro substituent also increases the number of heavy atoms from 11 to 12 and introduces a halogen capable of participating in halogen bonding interactions. The free base form of the target compound is a liquid at ambient temperature, whereas its hydrochloride salt (CAS 2703746-26-1) is a crystalline solid with a defined melting point, enabling easier purification and handling in solid-form processes .

Physicochemical properties Formulation Salt formation

Optimal Procurement and Application Scenarios for 4-(1-Aminoethyl)-3-chlorobenzonitrile Based on Differentiation Evidence


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

The enantiopure (R)- or (S)-4-(1-aminoethyl)-3-chlorobenzonitrile, with certified ee ≥ 95%, should be selected as the starting material for the asymmetric construction of chiral drug candidates, particularly CNS-targeted serotonin reuptake inhibitors (SSRIs) and HIV integrase inhibitors, where stereochemical configuration directly dictates pharmacological activity. The racemic form is not an acceptable substitute due to the absence of enantiomeric excess, which would necessitate costly chiral resolution steps and reduce overall yield .

Halogen Bonding-Enabled Lead Optimization in Medicinal Chemistry

When a medicinal chemistry campaign requires an aryl chloride to engage in halogen bonding with a protein target (e.g., eNOS inhibition, where the 3-chloro analog shows IC50 = 180 nM in vitro), 4-(1-aminoethyl)-3-chlorobenzonitrile provides the necessary halogen pharmacophore that the des-chloro analog cannot offer. The increased lipophilicity (ΔlogP ≈ +0.7) may also enhance cell-based activity and target engagement in functional assays compared to the less lipophilic 4-(1-aminoethyl)benzonitrile scaffold [1].

Building Block for Solid-Phase Peptide and Heterocycle Synthesis

The primary amine functionality of 4-(1-aminoethyl)-3-chlorobenzonitrile enables facile coupling to carboxylic acids, isocyanates, and sulfonyl chlorides, while the nitrile group serves as a masked carboxylic acid or tetrazole precursor. The availability of the crystalline hydrochloride salt (CAS 2703746-26-1, mp 224-226 °C) simplifies handling and long-term storage relative to the liquid free base, providing an operational advantage in automated parallel synthesis and solid-phase workflows .

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